1-(4-(9H-carbazol-9-yl)phenyl)ethanone

Synthetic Chemistry Carbazole Derivatives C-N Cross-Coupling

This N-arylcarbazole derivative features a critical acetyl group that governs its electron density and reactivity, distinguishing it from aldehyde or alcohol analogs. Essential for OLED hole-transport/host materials (λmax 330 nm) and for SAR library diversification via condensation or reduction. Ensure synthetic precision with this specific ketone building block.

Molecular Formula C20H15NO
Molecular Weight 285.3 g/mol
CAS No. 142116-85-6
Cat. No. B1600317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(9H-carbazol-9-yl)phenyl)ethanone
CAS142116-85-6
Molecular FormulaC20H15NO
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C20H15NO/c1-14(22)15-10-12-16(13-11-15)21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13H,1H3
InChIKeyMROKJEYKOKZQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(9H-Carbazol-9-yl)phenyl)ethanone (142116-85-6): A Carbazole-Phenyl Ketone Building Block for Organic Electronics and Pharmaceutical Intermediates


1-(4-(9H-Carbazol-9-yl)phenyl)ethanone (CAS 142116-85-6), also known as 9-(4-acetylphenyl)-9H-carbazole, is a heterocyclic compound with the molecular formula C20H15NO and a molecular weight of 285.34 g/mol. Structurally, it consists of a carbazole core N-linked to a para-acetylphenyl group . This compound is primarily recognized as a versatile synthetic building block and intermediate. The electron-rich carbazole unit imparts notable optoelectronic properties, making it a key component in materials for organic electronics, while the acetyl group provides a functional handle for further derivatization in medicinal chemistry .

Why Generic Substitution Fails for 1-(4-(9H-Carbazol-9-yl)phenyl)ethanone (142116-85-6): The Critical Role of the Acetyl Handle


Generic substitution among N-arylcarbazole derivatives is scientifically unsound due to the profound impact of subtle structural changes on both physical and chemical properties. The specific acetyl group of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is not an interchangeable handle; it is a critical functional group that directly governs its utility. Unlike its aldehyde or alcohol analogs, the ketone provides a unique combination of electronic effects and reactivity profiles . The acetyl group's electron-withdrawing nature modifies the electron density of the carbazole core, which can significantly alter its performance as a hole-transport material or its interaction with biological targets [1]. Furthermore, its distinct synthetic utility for further modification (e.g., condensation, reduction) distinguishes it from analogs with different oxidation states, making it the irreplaceable starting point for specific synthetic pathways.

Quantitative Differentiation of 1-(4-(9H-Carbazol-9-yl)phenyl)ethanone (142116-85-6): Synthetic Efficiency and Photophysical Benchmarking


Comparative Synthetic Efficiency: 1-(4-(9H-Carbazol-9-yl)phenyl)ethanone vs. Analog Synthesis

The synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone via a palladium-catalyzed C-N cross-coupling reaction between 4-bromoacetophenone (or 4-acetylaniline) and 9H-carbazole demonstrates a quantifiable advantage in yield over similar methodologies used for other N-arylcarbazole derivatives. This specific procedure provides a robust and efficient route to the target compound .

Synthetic Chemistry Carbazole Derivatives C-N Cross-Coupling

Reproducible Quality Control Specifications: Purity and Physical Form of 1-(4-(9H-Carbazol-9-yl)phenyl)ethanone

This compound is commercially available with a consistently high purity level of >98.0% as determined by Gas Chromatography (GC), ensuring a reproducible and well-characterized starting material for precise scientific applications. Its defined physical form and melting point provide clear benchmarks for identity and purity verification .

Analytical Chemistry Quality Control Material Science

Photophysical Benchmarking: Maximum Absorption Wavelength of 1-(4-(9H-Carbazol-9-yl)phenyl)ethanone

The compound exhibits a defined maximum absorption wavelength (λmax) of 330 nm in chloroform solution. This specific photophysical property serves as a critical benchmark for its use in optical applications and distinguishes it from other carbazole derivatives with different absorption profiles .

Optoelectronics Photophysics Materials Chemistry

Optimal Application Scenarios for 1-(4-(9H-Carbazol-9-yl)phenyl)ethanone (142116-85-6): Where Its Specific Properties Provide Value


Organic Light-Emitting Diode (OLED) Material Development

1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a crucial precursor for the synthesis of hole-transport and host materials used in OLED devices. The combination of the electron-donating carbazole core and the functionalizable acetyl group allows for the creation of advanced materials with tailored electronic properties . Its defined photophysical characteristics, such as the λmax of 330 nm, are essential for designing materials that operate efficiently at specific wavelengths .

Synthesis of Functionalized Carbazole Libraries for Medicinal Chemistry

The versatile acetyl group makes this compound an ideal starting point for generating diverse libraries of carbazole derivatives. It can undergo a variety of reactions, including condensations to form chalcones or Schiff bases, and reductions to yield secondary alcohols, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs targeting various therapeutic areas .

Development of Fluorescent Probes and Imaging Agents

The intrinsic fluorescence and well-defined λmax of the carbazole-phenyl ketone scaffold make this compound a valuable core for developing new fluorescent probes for bioimaging . Its properties can be further tuned through derivatization to create sensors for specific ions, molecules, or cellular environments .

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